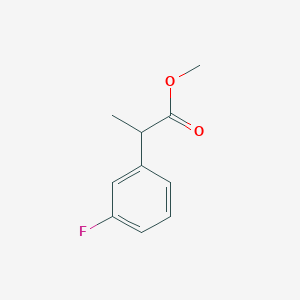

2-(3-Fluoro-phenyl)-propionic acid methyl ester

Description

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

methyl 2-(3-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H11FO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |

InChI Key |

SLPXNGBCAZZLGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-phenyl)-propionic acid methyl ester typically involves the esterification of 2-(3-Fluoro-phenyl)-propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the ester is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is 2-(3-Fluoro-phenyl)-propionic acid.

Reduction: The major product is 2-(3-Fluoro-phenyl)-propanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the phenyl ring.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(3-Fluoro-phenyl)-propionic acid methyl ester can be achieved through several methods, including nucleophilic substitution reactions and fluorination techniques. For example, a notable approach involves the reaction of 3-fluoro-4-nitrophenyl compounds with cyano propionic acid esters, leading to intermediates that can be further processed into the desired methyl ester form .

Medicinal Applications

This compound is primarily recognized for its role as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen. The incorporation of a fluorine atom enhances the pharmacological profile of these compounds, potentially increasing their efficacy and selectivity .

Case Studies

- A study demonstrated that derivatives of this compound exhibit anti-inflammatory properties comparable to established NSAIDs, with reduced side effects related to gastrointestinal tolerance .

- Research has also indicated that fluorinated analogs may possess improved binding affinities to cyclooxygenase enzymes, which are critical targets in inflammation pathways .

Biochemical Research

In biochemical studies, this compound has been utilized as a probe to investigate enzyme interactions and metabolic pathways. Its structural modifications allow researchers to explore how variations in chemical structure affect biological activity.

Applications in Drug Development

- The compound serves as a valuable scaffold in the development of new anti-inflammatory agents. Its derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes effectively.

- Ongoing studies are evaluating the pharmacokinetics and pharmacodynamics of these derivatives in vivo, assessing their therapeutic potential against chronic inflammatory conditions .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in the agrochemical industry as well. Its derivatives have been explored for use as herbicides and pesticides due to their ability to interfere with plant growth regulators.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenyl)-propionic acid methyl ester depends on its specific application and target. In medicinal chemistry, the compound may interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby improving its efficacy and reducing side effects.

Comparison with Similar Compounds

Structural Isomers: Fluorine Substitution Position

- 3-(2-Fluorophenyl)propionic Acid Methyl Ester (2b) :

This isomer differs only in the fluorine position (ortho vs. meta). The ortho-substitution may introduce steric hindrance, affecting molecular packing and reactivity. highlights its synthesis via rotary evaporation without further purification, suggesting comparable stability to the meta-substituted analogue .

Halogen-Substituted Analogues

- Methyl 2-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Substituting fluorine with chlorine (a bulkier, more lipophilic halogen) enhances steric effects and alters electronic properties. demonstrates that chloro-substituted derivatives exhibit selective antiproliferative activity against colon cancer cells (IC50: 0.12–0.81 mg mL⁻¹), suggesting halogen choice critically impacts biological activity .

- Diclofop-methyl: A herbicidal compound with 2,4-dichlorophenoxy and phenoxy groups. Its ester structure enables membrane permeability, contrasting with the simpler fluorophenyl analogue, which lacks phenoxy moieties .

Amino- and Nitro-Substituted Analogues

- This compound (CAS 492445-74-6) is a precursor for pharmaceuticals or agrochemicals .

- 3-(4-Hydroxy-3,5-dinitrophenyl)propionic Acid Methyl Ester: Nitro groups enhance electrophilicity and oxidative stability. notes such nitro derivatives are rare in natural products, highlighting their synthetic value .

Pharmacologically Active Analogues

- Ketoprofen (2-(3-benzoyl)propionic acid): A non-steroidal anti-inflammatory drug (NSAID) with a benzoyl group instead of fluorine. Its carboxylic acid group is critical for COX inhibition, whereas esterification (as in the target compound) may reduce gastric irritation, a common NSAID side effect .

- 2-(4-sec-Butyl-phenyl)-propionic Acid-pyrrolidin-2-ylcarbamoyl Methyl Ester :

An ibuprofen prodrug with a carbamoyl ester. and show esterification improves bioavailability, suggesting similar strategies could enhance the target compound’s pharmacokinetics .

Complex Esters with Additional Functional Groups

- 2-[2-(4-Chloro-phenyl)-acetylamino]-3-(3,4-dimethoxyphenyl)propionic Acid Methyl Ester: This compound (C₂₀H₂₂ClNO₅) has a crystal structure with intermolecular hydrogen bonds, influencing melting points and solubility. Such data guide predictions about the target compound’s physical properties .

- 2-[(3’R,5’R)-3’,5’-Bis(silyloxy)cyclohexyl]-propionic Acid Methyl Ester :

Silyl ether-protected derivatives (e.g., 19 in ) are used in stereoselective synthesis, highlighting the versatility of propionic acid esters in complex reactions .

Data Tables

Table 2: Physical Properties of Selected Analogues

Key Findings and Implications

- Substituent Position : Ortho-fluorine () may reduce reactivity compared to meta-fluorine due to steric effects.

- Halogen Effects : Chlorine () enhances anticancer activity, while fluorine’s smaller size may optimize blood-brain barrier penetration.

- Prodrug Potential: Esterification () mitigates carboxylic acid-related toxicity, a strategy applicable to the target compound.

- Functional Group Diversity: Nitro () and amino () groups expand reactivity profiles, enabling tailored applications in drug design.

Biological Activity

2-(3-Fluoro-phenyl)-propionic acid methyl ester, also known as a derivative of phenylpropionic acid, has garnered attention in recent years for its potential biological activities. This compound is structurally related to various non-steroidal anti-inflammatory drugs (NSAIDs) and has been investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorine atom in its structure is significant as it can influence the compound's biological activity and pharmacokinetic properties.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as glycerophosphotransferase, which play roles in various metabolic pathways.

- Cell Membrane Penetration : The ability to penetrate cell membranes enhances the compound’s bioavailability and effectiveness in targeting intracellular sites.

- Receptor Interaction : It may act as an antagonist at specific receptors, potentially influencing inflammatory pathways and cancer cell proliferation .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of phenylpropionic acid exhibit significant anti-inflammatory and analgesic properties. For instance, studies have demonstrated that related compounds can effectively reduce inflammation in animal models.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. A study focusing on similar compounds reported their ability to inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . These findings suggest that this compound could selectively target cancer cells while sparing normal cells, a characteristic crucial for therapeutic applications.

Antibacterial Properties

While less studied, some derivatives have shown antibacterial activity against various pathogens. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Activity

In a controlled study, a series of phenylpropionic acid derivatives were synthesized and tested against HCT-116 cells. Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting significant selectivity towards cancer cells over normal HEK-293 cells. The study concluded that these compounds could potentially serve as lead candidates in the development of new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory effects of similar compounds in a rat model of arthritis. The treatment group receiving the compound showed a marked reduction in swelling and pain compared to the control group, suggesting effective modulation of inflammatory pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound exhibit moderate bioavailability due to their chemical structure. Factors such as solubility, stability, and metabolic pathways significantly influence their absorption and distribution within biological systems .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(3-Fluoro-phenyl)-propionic acid methyl ester, and how can reaction conditions be optimized?

Answer:

A common method involves esterification of the corresponding propionic acid derivative with methanol in the presence of an acid catalyst (e.g., HCl). For example, a related compound, methyl 3-[2-(3-tert-butylamino-2-hydroxypropoxy)benzoyl]propionate, was synthesized via esterification of 3-(2-hydroxybenzoyl)propionic acid using methanol and HCl, followed by condensation with epibromohydrin using anhydrous K₂CO₃ in butanone . Optimization may include controlling reaction temperature (e.g., reflux for esterification), solvent selection (polar aprotic solvents for condensation), and purification via distillation or chromatography. For fluorinated analogs, introducing fluorine via electrophilic substitution or using fluorinated intermediates (e.g., 4-fluorophenyl sulfinic acid salts) could be explored .

Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are applicable?

Answer:

Enantioselective synthesis may involve chiral catalysts or resolution of racemic mixtures. For structurally similar esters like methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, resolution was achieved using tert-butylamine for epoxy ring cleavage, followed by cyclization with hydrazine . Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) could separate enantiomers. Characterization of optical purity requires polarimetry or chiral stationary phase HPLC, referencing methods validated for R/S isomers of related propionate esters .

Basic: What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester group (δ ~3.6–3.8 ppm for methoxy) and aromatic fluorine coupling patterns.

- GC-MS or LC-MS : For molecular ion ([M+H]⁺) verification and fragmentation analysis.

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-F stretch).

- Elemental Analysis : To validate purity (>98% as per HPLC methods in and ). Physical properties (e.g., boiling point ~132–133°C for analogs) should align with predicted values using software like ACD/Labs .

Advanced: How does the hydrolytic stability of this compound vary under different pH conditions, and what degradation products are formed?

Answer:

Hydrolysis kinetics depend on pH. Under acidic conditions (pH <3), ester cleavage may yield 2-(3-Fluoro-phenyl)-propionic acid and methanol. In alkaline media (pH >10), saponification produces the carboxylate salt. For analogs like methyl 2-chloropropionate, hydrolytic half-lives were pH-dependent, with rapid degradation in basic conditions . Stability studies should use HPLC to monitor degradation, with accelerated testing at elevated temperatures (40–60°C).

Basic: What are the critical considerations for designing bioactivity studies involving fluorinated propionic acid esters?

Answer:

- Structural analogs : Reference pesticidal or pharmaceutical esters like diclofop-methyl ( ), which inhibit acetyl-CoA carboxylase.

- Fluorine’s role : The 3-fluoro group may enhance lipophilicity or receptor binding. Compare logP values (e.g., predicted logP ~2.5–3.0 using ACD software) to assess membrane permeability .

- In vitro assays : Use enzyme inhibition models (e.g., cyclooxygenase for anti-inflammatory activity) or microbial toxicity screens, adjusting concentrations based on IC₅₀ data from related esters .

Advanced: How can computational methods predict the reactivity and regioselectivity of fluorinated aromatic esters in substitution reactions?

Answer:

Density Functional Theory (DFT) calculations can model electron density distributions to predict sites for electrophilic attack. For 3-fluoro-substituted aryl esters, meta/para-directing effects of fluorine should be analyzed. Molecular docking studies may also correlate steric/electronic effects with biological activity. Software like Gaussian or Schrödinger Suite, validated against crystallographic data (e.g., NIST standards ), is recommended.

Basic: What contradictions exist in literature regarding synthetic pathways for aryl-propionic acid esters, and how can they be resolved?

Answer:

Discrepancies arise in base selection (e.g., K₂CO₃ vs. NaH for condensation) and solvent polarity. For example, used K₂CO₃ in butanone, while other methods employ DMF or THF. Resolution requires systematic screening of bases/solvents and monitoring reaction progress via TLC or in-situ IR. Conflicting reports on regioselectivity in fluorination ( vs. 19) should be addressed using isotopic labeling or intermediate trapping .

Advanced: What mechanistic insights explain the metabolic fate of this compound in biological systems?

Answer:

In vivo, esterases likely hydrolyze the methyl ester to the carboxylic acid, which may undergo β-oxidation or conjugation (e.g., glucuronidation). Fluorine’s electronegativity could slow oxidative metabolism, as seen in fluorinated pharmaceuticals (). Radiolabeled studies (³H/¹⁴C) and LC-MS/MS are critical for tracking metabolites. Compare with diclofop-methyl, which is metabolized to diclofop acid in plants .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods due to potential volatility (boiling point ~130–140°C for analogs ).

- Storage : Inert atmosphere (N₂), away from moisture and bases.

- Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Advanced: How can isotopic labeling (e.g., ¹³C or ¹⁸O) elucidate the esterification and degradation pathways of this compound?

Answer:

¹³C-labeled methanol can trace ester formation via NMR or MS, while ¹⁸O labeling in the carbonyl group identifies hydrolysis intermediates. For example, lists deuterated propionic acid analogs (Propionic Acid D6), suggesting isotopic studies for kinetic isotope effects. Mass shift analysis (e.g., +2 Da for ¹³C-methyl) validates mechanistic proposals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.